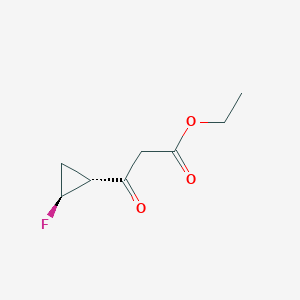![molecular formula C13H18Cl2F2N2O2 B13726886 4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and a benzoic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride typically involves the reaction of 4-(2,2-difluoroethyl)piperazine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability of the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluoroethyl group or the benzoic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl benzoic acid derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with varying properties.
Aplicaciones Científicas De Investigación
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group and the piperazine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride: This compound shares a similar difluoroethyl-piperazine structure but differs in the presence of a piperidinyl group instead of a benzoic acid moiety.
Trimetazidine dihydrochloride: Another piperazine derivative, trimetazidine, is used for its therapeutic effects in treating angina pectoris.
Uniqueness
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride stands out due to its unique combination of a difluoroethyl group and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18Cl2F2N2O2 |
|---|---|
Peso molecular |
343.19 g/mol |
Nombre IUPAC |
4-[4-(2,2-difluoroethyl)piperazin-1-yl]benzoic acid;dihydrochloride |
InChI |
InChI=1S/C13H16F2N2O2.2ClH/c14-12(15)9-16-5-7-17(8-6-16)11-3-1-10(2-4-11)13(18)19;;/h1-4,12H,5-9H2,(H,18,19);2*1H |
Clave InChI |
JUYSOPGWKXPQKE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(F)F)C2=CC=C(C=C2)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)








![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)




